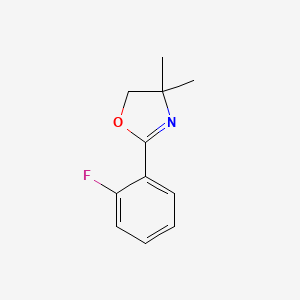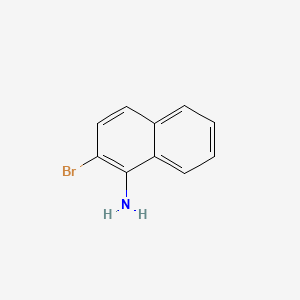
4-(Benzyloxy)-2-bromophenol
Descripción general
Descripción
4-(Benzyloxy)-2-bromophenol is a chemical compound that belongs to the phenol family . It is also known as the monobenzyl ether of hydroquinone . This compound is a colorless solid and is soluble in alcohol, benzene, and diethyl ether, but practically insoluble in water .
Molecular Structure Analysis
The molecular structure of 4-(Benzyloxy)-2-bromophenol is characterized by the presence of a benzyl group (C6H5CH2) and a phenol group (C6H4OH), connected by an oxygen atom . The molecular formula is C13H12O2 .Physical And Chemical Properties Analysis
4-(Benzyloxy)-2-bromophenol is a colorless solid that is soluble in alcohol, benzene, and diethyl ether, but practically insoluble in water . Further physical and chemical properties are not detailed in the retrieved sources.Aplicaciones Científicas De Investigación
Intermediate in Drug Synthesis
4-(Benzyloxy)-2-bromophenol is used as an intermediate in the preparation of Bazedoxifene acetate . Bazedoxifene acetate is a selective estrogen receptor modulator (SERM) that is used in hormone therapy for postmenopausal women.
Synthesis of Dyes
This compound plays an essential role in the preparation of hetaryl-azophenol dyes via heterocyclic amines in nitrosyl sulphuric acid . These dyes are used in various industries, including textiles and printing.
Polyester Fiber Dyeing
4-(Benzyloxy)-2-bromophenol is used for polyester fiber dyeing . It provides a means to color polyester fibers, which are widely used in the textile industry.
Rubber Industry
This compound is also used in the rubber industry . While the exact application isn’t specified, it could be used in the vulcanization process or as an additive to improve the properties of rubber.
Depigmenting Agent
4-(Benzyloxy)-2-bromophenol acts as a depigmenting agent . This means it can be used in cosmetic formulations to lighten the skin or to treat hyperpigmentation disorders.
Synthesis of Phosphine Oxides
It is used in the synthesis of bis(4-benzyloxyphenoxy)phenyl phosphine oxide . Phosphine oxides are used in various applications, including as ligands in homogeneous catalysis and in the synthesis of flame retardants.
Mecanismo De Acción
Target of Action
4-(Benzyloxy)-2-bromophenol is a derivative of monobenzone, also known as 4-(Benzyloxy)phenol . Monobenzone is a depigmenting agent whose primary target is melanin-producing cells, known as melanocytes . Melanocytes play a crucial role in skin pigmentation by producing and distributing melanin, the pigment responsible for skin color .
Mode of Action
The compound interacts with melanocytes, increasing the excretion of melanin . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum . The hyperpigmented skin appears to fade more rapidly than normal skin, and exposure to sunlight reduces the depigmenting effect of the drug .
Biochemical Pathways
By increasing the excretion of melanin from melanocytes, it disrupts the normal pigmentation process .
Result of Action
The primary result of the action of 4-(Benzyloxy)-2-bromophenol is skin depigmentation. By increasing the excretion of melanin from melanocytes, the compound causes a decrease in skin pigmentation . This effect can be permanent and may lead to the destruction of melanocytes .
Action Environment
The action, efficacy, and stability of 4-(Benzyloxy)-2-bromophenol can be influenced by various environmental factors. For instance, exposure to sunlight has been found to reduce the depigmenting effect of the drug . Furthermore, the compound’s reactivity and stability may be affected by the presence of other substances in its environment .
Propiedades
IUPAC Name |
2-bromo-4-phenylmethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGLPWLKZYKDNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901304222 | |
| Record name | 2-Bromo-4-(phenylmethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901304222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-2-bromophenol | |
CAS RN |
79352-66-2 | |
| Record name | 2-Bromo-4-(phenylmethoxy)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79352-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-(phenylmethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901304222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(Benzyloxy)ethyl]oxirane](/img/structure/B1337799.png)


![[1,4'-Bipiperidine]-1'-acetic acid](/img/structure/B1337803.png)








